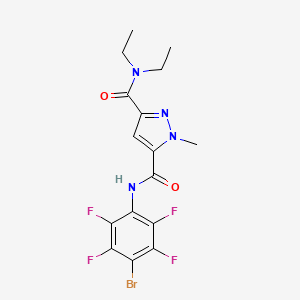

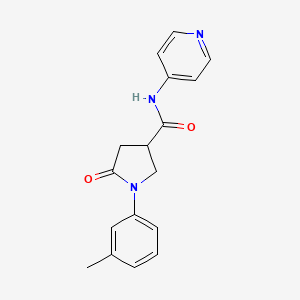

![molecular formula C14H15N3O3S B4628490 N-[(diallylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4628490.png)

N-[(diallylamino)carbonothioyl]-4-nitrobenzamide

Overview

Description

"N-[(diallylamino)carbonothioyl]-4-nitrobenzamide" is a compound of interest due to its structural features, which include a nitrobenzamide moiety, a carbonothioyl group, and diallylamino substituents. These features suggest potential reactivity and applications in various chemical contexts, such as in material science, catalysis, and potentially as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of closely related nitrobenzamide derivatives often involves nitration reactions, amidation processes, and the introduction of carbonothioyl groups through thionation reactions. For example, compounds like N-phenyl-2-nitrobenzamide have been synthesized through direct functionalization of benzamide precursors, indicating potential pathways for the synthesis of "N-[(diallylamino)carbonothioyl]-4-nitrobenzamide" through analogous methods (Jackson et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-phenyl nitrobenzamides, reveals strong hydrogen bonding via amido groups, influencing the compound's crystal structure and stability. The spatial arrangement of substituents around the benzamide core significantly impacts the compound's physical properties and reactivity (Jackson et al., 2002).

Chemical Reactions and Properties

Nitrobenzamide derivatives undergo various chemical reactions, including reduction, nitroso formation, and crosslinking, depending on the substituents and reaction conditions. The presence of a nitro group can lead to reductive chemistry, forming amines or hydroxylamines, which can further participate in cyclization reactions or act as intermediates in the synthesis of more complex molecules (Palmer et al., 1995).

Scientific Research Applications

Structural and Spectroscopic Analysis

Analysis of Structural and Spectroscopic Properties

A study examined the structural and spectroscopic properties of ten synthesized derivatives of carbonothionylbenzamide, including both meta- and para- compounds with nitro groups. It found no significant difference in IR spectra between the compounds, despite the positions of their nitro-substituents. The amino substituent was shown to have a long-range effect on the atomic and bond properties associated with the C=O and C=S of the carbonothionylamide moiety, supported by 13C NMR shielding, IR wavenumber, and bond strength. The meta-molecules were more thermodynamically stable than the para-molecules but had higher HOMO and LUMO energy levels. The study also explored the molecular electrostatic potential (MESP) of these derivatives, highlighting the influence of substituent positioning on electronic properties (Fayomi et al., 2021).

Chemopreventive and Therapeutic Potential

Inhibition of Carcinogenesis

Research on diallyl sulfide, a compound related by structural analogy to N-[(diallylamino)carbonothioyl]-4-nitrobenzamide, has shown potent inhibition of carcinogenesis in rats. Diallyl sulfide was found to significantly inhibit DNA damage and tumorigenic effects of N-nitrosomethylbenzylamine in rat esophagus, demonstrating its potential as a chemopreventive agent. The study suggests that compounds with similar structural features might offer anticarcinogenic properties, pointing towards the potential research applications of N-[(diallylamino)carbonothioyl]-4-nitrobenzamide derivatives in cancer prevention and therapy (Wargovich et al., 1988).

Catalytic and Biochemical Applications

Catalysis and Hydrogenation Reactions

A study utilizing reduced graphene oxide as a catalyst for the reduction of nitrobenzene at room temperature demonstrated high catalytic activity and stability. Although not directly related to N-[(diallylamino)carbonothioyl]-4-nitrobenzamide, this research highlights the potential for related nitro group-containing compounds to be used in catalytic and hydrogenation reactions, offering insights into the broader applicability of similar compounds in chemical transformations (Gao et al., 2011).

Electrochemical and Sensor Applications

Electrochemical Sensing

Research on the modification of electrodes for electrochemical sensing has explored the attachment of nitrobenzene derivatives, showcasing their potential use in developing sensors and biosensors. Though the studies reviewed do not directly mention N-[(diallylamino)carbonothioyl]-4-nitrobenzamide, they underscore the relevance of nitro group-containing compounds in electrochemical applications, suggesting possible research avenues for its derivatives in sensor technology (Nazemi et al., 2010).

properties

IUPAC Name |

N-[bis(prop-2-enyl)carbamothioyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-9-16(10-4-2)14(21)15-13(18)11-5-7-12(8-6-11)17(19)20/h3-8H,1-2,9-10H2,(H,15,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBYYLJTMYFZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(diallylamino)carbonothioyl]-4-nitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

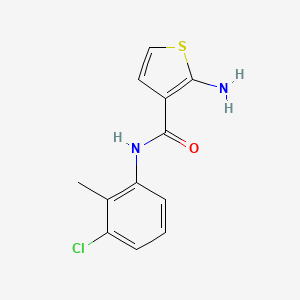

![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)

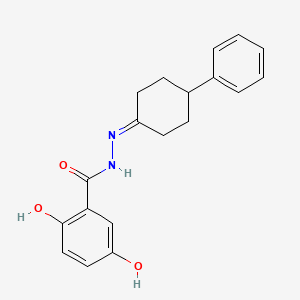

![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)

![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)

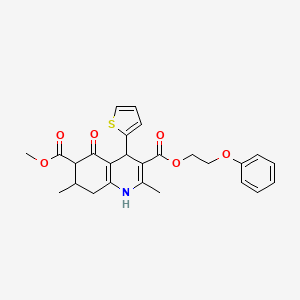

![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)

![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)